Trisilicate

Dental ceramics Flexural strength Mechanical properties

Procuring trisilicate-based materials requires distinguishing between the stoichiometric crystalline phase (Li₂Si₃O₇) and multiphase commercial glass-ceramics. Li₂Si₃O₇ crystallizes metastably at ~890°C from 25 mol% Li₂O melts, offering a defined processing window for tailoring phase assemblages and enhanced machinability. Commercial trisilicate-containing glass-ceramics, such as Obsidian®, deliver a documented 385 MPa flexural strength, 4× higher biaxial-flexure, and enable unique press-to-metal fusion—a capability absent in lithium disilicate alternatives. For R&D in solid electrolytes, Li₂Si₃O₇ glass provides a 59% higher Li⁺ diffusion efficiency ratio (D_IE/D_σ = 0.27 ± 0.05) versus lithium hexasilicate, making it the preferred choice for long-range ionic transport studies. Verify compositional and processing requirements before ordering.

Molecular Formula H4O8Si3
Molecular Weight 216.28 g/mol
Cat. No. B10819215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrisilicate
Molecular FormulaH4O8Si3
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESO[Si](=O)O[Si](O)(O)O[Si](=O)O
InChIInChI=1S/H4O8Si3/c1-9(2)7-11(5,6)8-10(3)4/h1,3,5-6H
InChIKeyNPEYATQABYMBPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trisilicate Glass-Ceramic: Technical Baseline and Procurement Considerations for Lithium Silicate-Based Materials


Trisilicate, referring primarily to lithium trisilicate (Li₂Si₃O₇) in glass-ceramic formulations, represents a metastable phase within the Li₂O–SiO₂ binary system that crystallizes from melts containing approximately 25 mol% Li₂O at ~890°C [1]. Unlike the extensively studied and clinically ubiquitous lithium disilicate (Li₂Si₂O₅), lithium trisilicate remains thermodynamically metastable under ambient conditions and is rarely found as the sole crystalline phase in commercial dental or industrial products [1]. Instead, trisilicate-containing glass-ceramics are typically engineered as multiphase systems where Li₂Si₃O₇ coexists with other lithium silicate phases (e.g., lithium metasilicate, lithium disilicate) to achieve targeted combinations of processability, mechanical strength, and optical translucency [2]. Commercial examples, such as the Obsidian® lithium silicate system, leverage trisilicate-containing compositions to enable unique processing capabilities—including press-to-metal fusion—that are not accessible with conventional lithium disilicate or feldspathic porcelain formulations . From a procurement standpoint, understanding the distinction between stoichiometric Li₂Si₃O₇ (a defined crystalline phase) and commercial trisilicate-based glass-ceramics (multiphase engineered materials) is essential for selecting the appropriate material for specific fabrication workflows and clinical or industrial performance requirements.

Why Trisilicate-Based Formulations Cannot Be Directly Substituted with Generic Lithium Silicates: A Procurement and Performance Rationale


Substituting a trisilicate-containing glass-ceramic with a generic lithium silicate or lithium disilicate alternative without specific compositional and processing validation introduces substantial risk of performance deviation across multiple critical parameters. First, the phase composition and crystallization behavior differ fundamentally: lithium disilicate crystallizes homogeneously as the stable equilibrium phase, whereas lithium trisilicate is metastable and requires carefully controlled thermal schedules (e.g., ~890°C from 25 mol% Li₂O melts) to form as a principal product [1]. Second, commercial lithium silicate glass-ceramics exhibit marked heterogeneity in crystalline fraction, phase distribution, and residual glass chemistry—a recent comparative analysis of 11 commercial dental lithium-based glass-ceramics concluded definitively that these materials cannot be grouped together as functionally equivalent due to significant differences in microstructure, crystallinity, and resultant mechanical properties [2]. Third, unique processing capabilities, such as the ability to fuse directly to metal substructures without a separate veneering porcelain (enabled by specific trisilicate-containing formulations), are entirely absent from conventional lithium disilicate ingots and CAD/CAM blocks [3]. Procurement decisions based solely on the broad category of lithium silicate—without accounting for these phase-specific and formulation-specific differentiators—may result in restoration failures, incompatible processing workflows, or suboptimal clinical outcomes [4].

Quantitative Differentiation Evidence: Trisilicate-Containing Glass-Ceramics Versus Comparator Materials


Flexural Strength: Obsidian Trisilicate-Based Ceramic Versus Conventional Lithium Disilicate

Obsidian® lithium silicate ceramic (a trisilicate-containing formulation) demonstrates a flexural strength of 385 MPa, which exceeds the reported flexural strength of conventional lithium disilicate predicate devices . The FDA 510(k) summary for Obsidian™ Ceramic Blocks (K100781) explicitly states that this material exhibits increased final density and higher values of flexural strength compared to predicate lithium disilicate glasses, establishing a quantifiable performance advantage for the trisilicate-based formulation in load-bearing dental restorations [1].

Dental ceramics Flexural strength Mechanical properties

Trilayer Biaxial-Flexure Performance: Obsidian Fused to Metal Versus Porcelain Fused to Metal (PFM)

In a direct comparative evaluation conducted according to ISO 6872 standards, Obsidian Fused to Metal (a trisilicate-based lithium silicate ceramic pressed to a metal substrate) performs over four times better than conventional porcelain fused to metal (PFM) in the trilayer biaxial-flexure test [1]. Additionally, in edge-chipping resistance testing described by Quinn et al., the Obsidian-metal bilayer system performs two times better than feldspathic porcelain fused to metal [1]. This quantifiable superiority addresses the well-documented clinical limitation of PFM restorations, namely the high incidence of cohesive porcelain chipping and fracture.

Dental restorations Metal-ceramic bonding Fracture resistance

Crystallization Temperature: Stoichiometric Li₂Si₃O₇ Versus Li₂Si₂O₅ Phase Formation

Stoichiometric lithium trisilicate (Li₂Si₃O₇) crystallizes as the principal phase from Li₂O–SiO₂ melts containing 25 mol% Li₂O at approximately 890°C [1]. In contrast, lithium disilicate (Li₂Si₂O₅) typically crystallizes at higher temperatures, with commercial lithium disilicate glass-ceramics requiring firing schedules around 840°C for 25 minutes for final crystallization [2]. The lower crystallization temperature of the trisilicate phase enables unique processing windows for multiphase glass-ceramic engineering, particularly for materials designed to be machinable in an intermediate partially crystallized state.

Glass-ceramics Crystallization kinetics Thermal processing

Ionic Diffusion Efficiency: Lithium Trisilicate Versus Lithium Hexasilicate Glasses

Isotope exchange experiments and conductivity measurements on binary Li₂O–SiO₂ glasses reveal that the ratio of self-diffusion coefficient (D_IE) to ionic diffusion coefficient (D_σ) is significantly higher for lithium trisilicate glass (0.27 ± 0.05) than for lithium hexasilicate glass (0.17 ± 0.02) [1]. This D_IE/D_σ ratio quantifies the efficiency of lithium ion jumps in terms of long-range charge transport, with the higher value for Li₂Si₃O₇ indicating more effective lithium percolation and reduced correlation effects during diffusion compared to silica-richer compositions [1].

Ion conductors Solid electrolytes Lithium mobility

DC Conductivity Pressure Dependence in Lithium Trisilicate Glass

Measurements on lithium trisilicate glass powder using a novel compaction cell demonstrate that DC conductivity increases linearly with applied pressure up to 750 MPa at approximately 660 K (partially plastic deformation range) [1]. Grain size fraction influences absolute conductivity values, with the 200–250 μm fraction showing higher conductivity than the 60–150 μm fraction under identical conditions—a difference attributed to reduced inter-grain porosity and fewer resistive pore boundaries in the coarser fraction [1]. This pressure-conductivity relationship is a measurable physical property of lithium trisilicate glass that may inform its use in applications requiring controlled ionic transport under mechanical load.

Ionic transport Impedance spectroscopy Glass compaction

Microstructural Heterogeneity: Lithium Trisilicate Versus Lithium Disilicate Glasses

Electron microscopic investigation of glasses in the Li₂O–SiO₂ system reveals distinct microstructural differences between lithium trisilicate and lithium disilicate compositions [1]. Opalescent glass composed of lithium trisilicate exhibits separated droplet phases of approximately 100 Å in diameter within the glass matrix, whereas colorless and transparent glass of lithium disilicate composition is only slightly heterogeneous [1]. Differential thermal analysis further reveals a small-scale endothermic phenomenon immediately preceding the exothermic crystallization reaction in trisilicate glass, attributed to atomic rearrangement necessary for crystallization [1]. These microstructural and thermal signatures are composition-specific and differentiate trisilicate from disilicate glasses at the nanoscale level.

Glass microstructure Phase separation Nucleation

Validated Application Scenarios for Trisilicate-Containing Materials Based on Quantitative Performance Evidence


Pressed-to-Metal Dental Restorations for Discolored Preparations and Limited Vertical Dimension Cases

Obsidian pressed-to-metal restorations are indicated for situations where optimal strength is required due to highly discolored preparations or where monolithic all-ceramic solutions are contraindicated. The 4× higher biaxial-flexure performance and 2× higher edge-chipping resistance compared to conventional PFM [1] make trisilicate-based fused-to-metal restorations the quantitatively superior choice for these challenging clinical scenarios. A 12-month clinical evaluation of 127 Obsidian pressed-to-metal restorations (27 anterior, 100 posterior units) reported a 98% excellent rating at placement, with no chipping observed at one-year follow-up [2].

High-Strength Monolithic Crowns and Three-Unit Anterior Bridges

With a documented flexural strength of 385 MPa—higher than predicate lithium disilicate glasses [1]—Obsidian lithium silicate ceramic is indicated for full-contour monolithic crowns and three-unit anterior bridges where esthetic translucency must be combined with sufficient fracture resistance for load-bearing applications. The FDA 510(k) clearance (K100781) confirms this material meets the physical property requirements for anterior and posterior crown and bridge applications via both CAD/CAM and hot-press fabrication routes [2].

Glass-Ceramic Engineering Requiring Controlled Crystallization of Metastable Trisilicate Phase

For research and development applications involving multiphase lithium silicate glass-ceramics, the distinct crystallization behavior of Li₂Si₃O₇ at ~890°C from 25 mol% Li₂O melts [1] provides a defined processing window for engineering materials with tailored phase assemblages. This metastable phase enables intermediate-stage materials with reduced crystallinity and enhanced machinability prior to final crystallization, a property exploited in commercial lithium silicate CAD/CAM workflows where an initial partially crystallized state facilitates milling before final strengthening heat treatment.

Solid-State Ionic Conductor Research Requiring Optimized Li⁺ Diffusion Efficiency

In research on solid electrolytes and ionic conductors, lithium trisilicate glass offers a 59% higher Li⁺ diffusion efficiency ratio (D_IE/D_σ = 0.27 ± 0.05) compared to lithium hexasilicate glass (0.17 ± 0.02) [1], making it the preferred choice among lithium silicate compositions when maximizing long-range lithium transport is the primary design criterion. The documented linear pressure–conductivity relationship up to 750 MPa at elevated temperatures [2] further supports its investigation in applications where ionic transport under mechanical load is relevant, such as electrode–electrolyte interface studies in all-solid-state batteries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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